N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine
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Overview
Description
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran
Uniqueness
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine is unique due to its specific combination of a furan ring, a 3-chloro-4-fluorophenyl group, and a cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H19ClFNO |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H19ClFNO/c18-15-10-12(6-8-16(15)19)17-9-7-14(21-17)11-20-13-4-2-1-3-5-13/h6-10,13,20H,1-5,11H2 |
InChI Key |
INKMGPKNSCIYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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